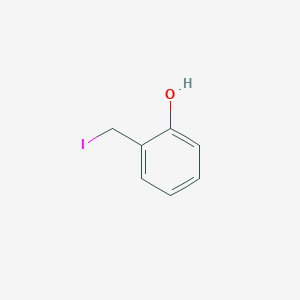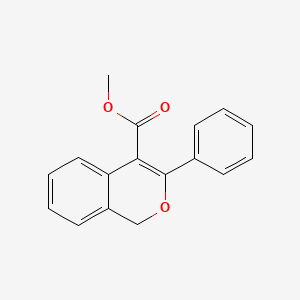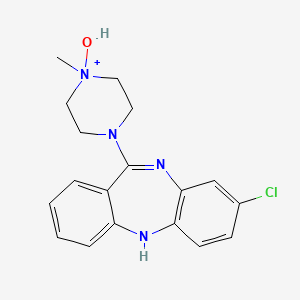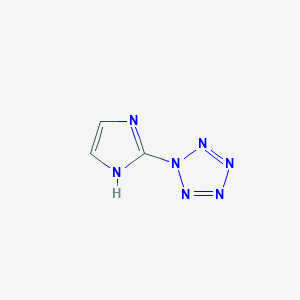
(1H-Imidazol-2-yl)-1H-pentazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1H-Imidazol-2-yl)-1H-pentazole is a compound that features a unique combination of an imidazole ring and a pentazole ring Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while pentazole is a five-membered ring composed entirely of nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The pentazole ring can be introduced through nucleophilic substitution reactions involving azide precursors .
Industrial Production Methods: Industrial production of (1H-Imidazol-2-yl)-1H-pentazole may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: (1H-Imidazol-2-yl)-1H-pentazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the imidazole or pentazole rings .
Applications De Recherche Scientifique
(1H-Imidazol-2-yl)-1H-pentazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: The compound is used in the production of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of (1H-Imidazol-2-yl)-1H-pentazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The pentazole ring, being rich in nitrogen, can participate in various chemical reactions, contributing to the compound’s overall biological and chemical activity .
Comparaison Avec Des Composés Similaires
Imidazole: A simpler compound with a five-membered ring containing two nitrogen atoms.
Benzimidazole: Contains a fused benzene and imidazole ring, known for its biological activity.
Tetrazole: A five-membered ring with four nitrogen atoms, used in pharmaceuticals and materials science.
Uniqueness: (1H-Imidazol-2-yl)-1H-pentazole is unique due to the presence of both imidazole and pentazole rings, offering a combination of properties from both structures. This dual-ring system provides enhanced reactivity and potential for diverse applications compared to its simpler counterparts .
Propriétés
Numéro CAS |
652148-73-7 |
|---|---|
Formule moléculaire |
C3H3N7 |
Poids moléculaire |
137.10 g/mol |
Nom IUPAC |
1-(1H-imidazol-2-yl)pentazole |
InChI |
InChI=1S/C3H3N7/c1-2-5-3(4-1)10-8-6-7-9-10/h1-2H,(H,4,5) |
Clé InChI |
QTOUTKQYVUAOFQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N1)N2N=NN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(2,3-Dichlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]acetic acid](/img/structure/B12520044.png)

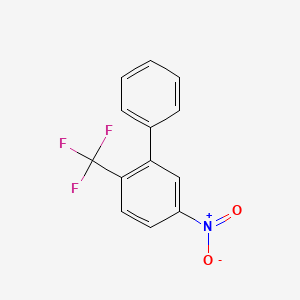
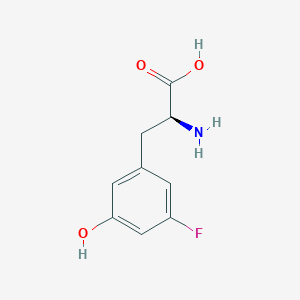
![N-[(2-Bromophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B12520063.png)
![1H-Indole-3-tetradecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12520067.png)
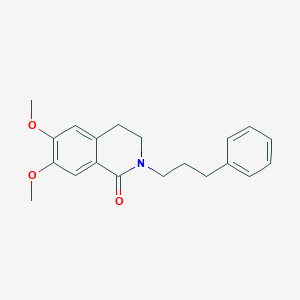
![3-(4-Ethoxyphenyl)-6-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12520091.png)
